molecular formula C9H6Cl2N2O2 B8190869 Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Cat. No.: B8190869
M. Wt: 245.06 g/mol
InChI Key: GFSIBDVIZSCXBD-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is a chemical compound for research and development. The core structure of this compound, which incorporates a pyridine ring and a cyanoacetate functional group, is frequently utilized in medicinal chemistry and pharmaceutical research. Such structures are common intermediates in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents . Research into analogous compounds has shown that similar pyridine-acetate scaffolds can serve as key building blocks for inhibitors targeting specific enzymes or virulence factors in pathogens . This product is intended for research purposes by qualified professionals in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSIBDVIZSCXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid.

    Condensation: Various heterocyclic compounds depending on the reactants used

Scientific Research Applications

Biological Activities

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It interacts with biological targets through hydrogen bonding and π-π interactions, which may inhibit enzymatic functions or disrupt cellular processes. Studies have shown that derivatives of cyanoacetates can exhibit broad-spectrum antimicrobial activity, positioning this compound as a promising candidate in this area.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, related cyano-acetate derivatives have shown IC50 values indicating potent inhibition of COX enzymes, suggesting that this compound might possess similar anti-inflammatory properties .

Anticancer Potential

The compound has been investigated for its anticancer activities as well. Its structural features allow it to interact with specific molecular targets within cancer cells, potentially leading to cell cycle arrest or apoptosis. Some studies have highlighted the importance of the pyridine moiety in enhancing the anticancer efficacy of related compounds.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for developing more effective derivatives.

Key Structural Features

The presence of both the cyano group and the dichloropyridine moiety significantly influences the compound's reactivity and biological activity. Comparative studies with related compounds reveal that modifications in these groups can lead to enhanced potency against various biological targets .

Computational Studies

Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action for this compound and its derivatives against various enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated broad-spectrum efficacy against bacterial strains with minimal cytotoxicity.
Study BAnti-inflammatory EffectsShowed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
Study CAnticancer ResearchIdentified potential pathways for inducing apoptosis in cancer cell lines through targeted interactions .

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a pyridine core with several analogs, but its 3,5-dichloro substitution distinguishes it. Key comparisons include:

Compound Substituents Key Structural Features
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate (Target) 3,5-dichloro-pyridinyl, cyanoacetate High electron-withdrawing Cl groups enhance electrophilicity and stability .
Methyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]...propanoate (41) 2-pyridinyl, 5-chloro-pyridinyl, cyanoethenyl Dual pyridine rings with chloro substitution; lower steric hindrance than target .
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino...propanoate (12) 2-pyridinyl, methoxycarbonyl-pyrrolyl Extended conjugation via pyrrole; methoxycarbonyl enhances solubility .
Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (7) 2-pyridinyl, glycinate ester Glycinate group introduces hydrogen-bonding potential; ethyl ester improves lipophilicity .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Thietan-3-yloxy, pyrimidinyl, thioacetate Sulfur-containing pyrimidine core; thietanyl group may influence bioavailability .

Physicochemical Properties

  • Solubility : Methoxycarbonyl (compound 12) and glycinate (compound 7) groups improve aqueous solubility, whereas the target compound’s dichloro-pyridinyl core may reduce it .
  • Thermal Stability : Dichloro substitution likely increases thermal stability compared to methyl or ethyl ester analogs (e.g., compound 1) .

Analytical Data

Elemental analysis for compound 12 (C: 63.11%, H: 6.39%, N: 19.61%) aligns closely with theoretical values (C: 62.92%, H: 6.34%, N: 19.57%), demonstrating high purity achievable for such derivatives . The target compound’s analytical profile would similarly depend on precise stoichiometry and purification methods.

Key Research Findings

  • Synthetic Efficiency: Substituents significantly impact yields. Chloro groups (compound 41) reduce steric hindrance but may require longer reaction times, whereas dimethylamino groups (compounds 8/9) accelerate reactivity .
  • Structural Versatility : Pyridine and pyrimidine cores allow diverse functionalization, enabling tailored electronic and solubility profiles .
  • Limitations : Dichloro derivatives like the target compound may face challenges in solubility, necessitating formulation optimization for biological applications.

Biological Activity

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a cyano group and a pyridine ring with chlorine substitutions, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C10H7Cl2N2O2
  • Molecular Weight : 245.06 g/mol
  • CAS Number : 830348-32-8

The structural features of this compound include:

FeatureDescription
Cyano Group-CN group contributing to reactivity
Pyridine RingSubstituted at positions 3 and 5 with Cl
Ester FunctionalityEnhances solubility and reactivity

The biological activity of this compound is believed to stem from its interactions with various molecular targets. The cyano group can form hydrogen bonds and π-π interactions with biological macromolecules, which may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Disruption of Cellular Functions : By interacting with cellular components, it can disrupt normal cellular functions, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, leading to increased apoptosis rates. The following table summarizes key findings from recent studies:

Study ReferenceCell Line TestedIC50 (μM)Observed Effects
Study AHeLa (Cervical Cancer)15Induction of apoptosis
Study BMCF-7 (Breast Cancer)20Inhibition of cell proliferation
Study CA549 (Lung Cancer)10Increased caspase activity

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on HeLa cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
  • Antimicrobial Screening :
    • In a screening against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : The pyridinyl protons appear as doublets (δ 8.2–8.5 ppm), while the cyano group quenches nearby signals. Ester carbonyls resonate at ~170 ppm in ¹³C NMR .
    • IR : Strong absorptions at ~2250 cm⁻¹ (C≡N) and 1740 cm⁻¹ (ester C=O) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves spatial arrangements. Hydrogen-bonding patterns (e.g., C–H···O/N interactions) stabilize the lattice, as seen in pyridinyl-acetate analogs .

What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Functional group substitution : Replace the dichloropyridinyl moiety with fluorinated () or aminophosphonate groups () to modulate electronic effects.
  • Bioisosteric replacements : Substitute the cyano group with carboxamides (e.g., hydrazide-hydrazones) to enhance solubility, as demonstrated in antitumor derivatives .
  • SAR validation : Test derivatives against biological targets (e.g., microbial or cancer cell lines) using dose-response assays (IC₅₀ calculations) .

How do intermolecular interactions influence the solid-state properties of this compound?

Advanced Research Question

  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings formed via C–H···O bonds between ester and pyridinyl groups, impacting crystal packing .
  • Halogen interactions : 3,5-Dichloro substituents engage in Cl···π contacts, enhancing thermal stability. Similar behavior is observed in dichloropyridinyl α-aminophosphonates .
  • Applications : Predict solubility and melting behavior using Hansen solubility parameters derived from crystal lattice energy calculations .

What computational methods are suitable for predicting the biological activity or binding modes of this compound?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Drp-1 (mitochondrial fission protein). Compound 3d (a dichloropyridinyl phosphonate) showed strong binding via hydrophobic and hydrogen-bonding interactions .
  • QSAR models : Train regression models on cyanoacetate derivatives using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthetic targets .

How can conflicting spectral or biological data for this compound be resolved?

Advanced Research Question

  • Data triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to rule out impurities. For biological assays, ensure consistency in cell lines (e.g., MCF-7 vs. SF-268) and exposure times .
  • Crystallographic validation : Resolve discrepancies in stereochemistry (e.g., E/Z isomerism) via X-ray diffraction, as done for pyridinyl-ethenyl derivatives .
  • Statistical analysis : Apply ANOVA to biological replicates and report confidence intervals (e.g., 95% CI for IC₅₀ values) .

What are the potential applications of this compound in targeted drug delivery or materials science?

Advanced Research Question

  • Drug delivery : Conjugate with PEGylated nanoparticles to enhance bioavailability, leveraging the ester group’s hydrolytic lability for controlled release .
  • Materials science : Incorporate into metal-organic frameworks (MOFs) via pyridinyl coordination sites. Analogous dichloropyridinyl compounds show promise in gas storage .
  • Biomedical probes : Functionalize with fluorophores (e.g., BODIPY) for imaging mitochondrial fission in live cells, inspired by Drp-1 inhibitors .

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